Sodium 4-Acetamidobenzenesulfinate
Overview
Description
Sodium 4-Acetamidobenzenesulfinate, also known as the sodium salt of 4-acetamidobenzenesulfinic acid, is an organosulfur compound with the molecular formula C₈H₈NNaO₃S and a molecular weight of 221.21 g/mol . This compound is primarily used in the preparation of cyanine dyes and has various applications in chemical synthesis and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-acetamidobenzenesulfinate typically involves the reaction of N-acetylaniline with aluminum trichloride and a self-made reagent, 1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate (DABSO), in the presence of sodium hydrogencarbonate in water and 1,2-dichloroethane. The reaction is carried out at temperatures ranging from 20°C to 40°C for 20-24 hours .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-acetamidobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 4-acetamidobenzenesulfinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 4-acetamidobenzenesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .
Molecular Targets and Pathways: The compound primarily targets electrophilic centers in molecules, enabling it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Sodium 4-Aminobenzenesulfinate: Similar in structure but with an amino group instead of an acetamido group.
Sodium 4-Methylbenzenesulfinate: Similar in structure but with a methyl group instead of an acetamido group.
Uniqueness: Sodium 4-acetamidobenzenesulfinate is unique due to its acetamido group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of cyanine dyes and other specialized applications .
Properties
IUPAC Name |
sodium;4-acetamidobenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCFZBOTLAEGND-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635423 | |
Record name | Sodium 4-acetamidobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-43-8 | |
Record name | Sodium 4-acetamidobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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